Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-
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Overview
Description
Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-: is a complex organic compound that belongs to the class of cyclic ureas It is characterized by its unique structure, which includes a pyrimidine ring fused with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1,3-dimethylurea with a suitable alkylating agent under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a versatile intermediate in the synthesis of various organic molecules. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, it is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Industrially, it is used in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism by which Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A structurally related compound used as a solvent and intermediate in organic synthesis.
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-2-naphthyl)-: Another urea derivative with distinct chemical properties and applications.
Uniqueness: What sets Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- apart is its specific structural configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
31652-51-4 |
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Molecular Formula |
C10H16N4O3 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-propylurea |
InChI |
InChI=1S/C10H16N4O3/c1-4-5-11-9(16)12-7-6-8(15)14(3)10(17)13(7)2/h6H,4-5H2,1-3H3,(H2,11,12,16) |
InChI Key |
SUYUXFUKPDAORE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
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